AC-P-Iodo-D-phe-OH
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Overview
Description
AC-P-Iodo-D-phe-OH, also known as Acetyl-4-iodo-D-phenylalanine, is a unique chemical compound with the empirical formula C11H12INO3 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of AC-P-Iodo-D-phe-OH is 333.12 . The SMILES string representation of its structure isCC(=O)NC@Hcc1)C(O)=O
. Physical And Chemical Properties Analysis
AC-P-Iodo-D-phe-OH appears as a white powder . It has a melting point of 198-204 °C . The optical rotation is [a]D20 = -40 ± 2º (C=0.5 in 1N HCl/EtOH) .Scientific Research Applications
-
Supramolecular Peptide Assemblies
- Field : Materials Science and Biotechnology
- Application : AC-P-Iodo-D-phe-OH is used in the study of supramolecular peptide assemblies. These assemblies are of special interest due to their role as major structural elements in all living systems .
- Method : The peptide is used as a building block that contains all the molecular information needed to form well-ordered structures at the nano-scale .
- Results : The use of these nanostructures has been demonstrated in various fields including the design of molecular motors based on nanostructure complexation with a metal–organic framework, the delivery of therapeutic agents, the development of energy storage devices and the fabrication of piezoelectric-based sensors .
-
Nanomedicine
- Field : Nanomedicine
- Application : Molecules based on the Phe-Phe motif, such as AC-P-Iodo-D-phe-OH, have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .
- Method : These compounds are produced using various methods, and their self-assembled nanostructures are characterized for different nanomorphologies .
- Results : The self-assembled nanostructures of these compounds have been applied in various areas of nanomedicine .
Safety And Hazards
properties
IUPAC Name |
(2R)-2-acetamido-3-(4-iodophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVNNJWKXVLALU-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=C(C=C1)I)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201304069 |
Source
|
Record name | N-Acetyl-4-iodo-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201304069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
AC-P-Iodo-D-phe-OH | |
CAS RN |
201351-59-9 |
Source
|
Record name | N-Acetyl-4-iodo-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=201351-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetyl-4-iodo-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201304069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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